Methyl 2-(1-(pyrimidin-2-yl)ethylidene)hydrazinecarbodithioate
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Overview
Description
Methyl 2-(1-(pyrimidin-2-yl)ethylidene)hydrazinecarbodithioate is a heterocyclic compound with the molecular formula C₈H₁₀N₄S₂ and a molecular weight of 226.32 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a pyrimidine ring and a hydrazinecarbodithioate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-(pyrimidin-2-yl)ethylidene)hydrazinecarbodithioate typically involves the reaction of pyrimidine-2-carbaldehyde with methyl hydrazinecarbodithioate under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-(pyrimidin-2-yl)ethylidene)hydrazinecarbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the hydrazinecarbodithioate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and substituted pyrimidine compounds .
Scientific Research Applications
Methyl 2-(1-(pyrimidin-2-yl)ethylidene)hydrazinecarbodithioate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(1-(pyrimidin-2-yl)ethylidene)hydrazinecarbodithioate involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and hydrazinecarbodithioate compounds . Examples include:
- Pyrimidine-2-carbaldehyde derivatives
- Hydrazinecarbodithioate analogs
Uniqueness
Methyl 2-(1-(pyrimidin-2-yl)ethylidene)hydrazinecarbodithioate is unique due to its specific combination of a pyrimidine ring and a hydrazinecarbodithioate moiety, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Methyl 2-(1-(pyrimidin-2-yl)ethylidene)hydrazinecarbodithioate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article explores its biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
This compound features a hydrazinecarbodithioate moiety, which is known for its diverse biological effects. The structural formula can be represented as follows:
- Chemical Formula: C9H11N3S2
- Molecular Weight: 229.33 g/mol
The compound's structure includes a pyrimidine ring, which is often associated with various pharmacological activities, including antitumor effects.
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent. Research indicates that derivatives of hydrazinecarbodithioates exhibit significant cytotoxicity against various cancer cell lines.
Table 1: Antitumor Activity of Related Compounds
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against the tested cell line.
The mechanism by which this compound exerts its antitumor effects may involve:
- Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells, disrupting their proliferation.
- Inhibition of Enzymatic Activity: It may inhibit specific enzymes involved in tumor growth and metastasis.
Further studies are necessary to elucidate the precise pathways involved.
Case Studies and Research Findings
A significant case study involved the synthesis and evaluation of various hydrazine derivatives, including this compound. In vitro tests demonstrated promising results against several cancer cell lines, suggesting that modifications to the hydrazine structure could enhance biological activity.
Key Findings:
- The compound showed selective toxicity towards cancer cells while exhibiting minimal cytotoxicity towards normal cells.
- Structural modifications influenced the potency and selectivity of the compounds, indicating that further optimization could lead to more effective anticancer agents.
Properties
Molecular Formula |
C8H10N4S2 |
---|---|
Molecular Weight |
226.3 g/mol |
IUPAC Name |
methyl N-[(E)-1-pyrimidin-2-ylethylideneamino]carbamodithioate |
InChI |
InChI=1S/C8H10N4S2/c1-6(11-12-8(13)14-2)7-9-4-3-5-10-7/h3-5H,1-2H3,(H,12,13)/b11-6+ |
InChI Key |
KUZPSBJZMWYGRX-IZZDOVSWSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)SC)/C1=NC=CC=N1 |
Canonical SMILES |
CC(=NNC(=S)SC)C1=NC=CC=N1 |
Origin of Product |
United States |
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